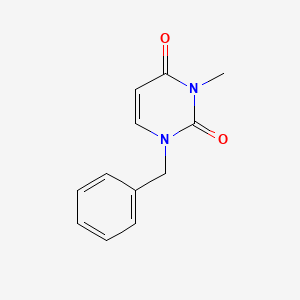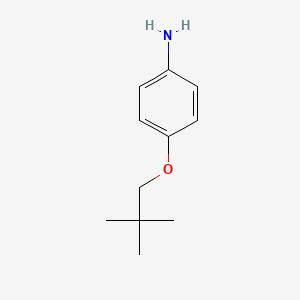
4-(Neopentyloxy)aniline
説明
4-(Neopentyloxy)aniline is a chemical compound with the molecular formula C11H17NO . It is used in various applications, including research and development.
Molecular Structure Analysis
The molecular structure of 4-(Neopentyloxy)aniline consists of an amine group attached to a benzene ring . The exact structure can be found in databases like PubChem .科学的研究の応用
Synthesis of Anilines
Anilines, including “4-(Neopentyloxy)aniline”, are crucial in the field of organic chemistry. They are used in the synthesis of a wide range of chemical compounds. The synthesis of anilines involves various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .
Conducting Polymers
“4-(Neopentyloxy)aniline” can be used in the synthesis of conducting polymers like polyaniline. These polymers have unique properties such as transparency, lightweight, low cost, flexibility, and electrical conductivity. They are extensively used in various fields such as supercapacitors, solar cells, sensors, and different types of electronic device applications .
Energy Storage and Conversion
Polyaniline-based nanocomposites, which can be synthesized using “4-(Neopentyloxy)aniline”, find applications in energy storage and conversion. They are used in batteries, supercapacitors, and solar cells due to their high electrical conductivity and environmental stability .
Electronics
In the field of electronics, “4-(Neopentyloxy)aniline” can be used in the production of printed circuit boards and conductive coatings. This is due to the high conductivity and flexibility of polyaniline-based compounds .
Sensors and Actuators
“4-(Neopentyloxy)aniline” can be used in the production of sensors and actuators. The unique properties of polyaniline-based compounds make them suitable for these applications .
Biomedical Applications
In the biomedical field, “4-(Neopentyloxy)aniline” can be used in drug delivery and tissue engineering. Polyaniline-based nanocomposites have shown promising results in these areas .
Bioremediation Technologies
“4-(Neopentyloxy)aniline” and other anilines can be degraded by certain bacteria. This property can be used in bioremediation technologies to clean up aniline-contaminated sites .
Safety and Hazards
特性
IUPAC Name |
4-(2,2-dimethylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHUFLZJXAZQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558081 | |
| Record name | 4-(2,2-Dimethylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62517-38-8 | |
| Record name | 4-(2,2-Dimethylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B1626550.png)
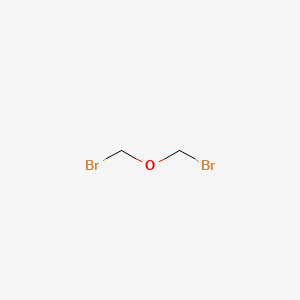
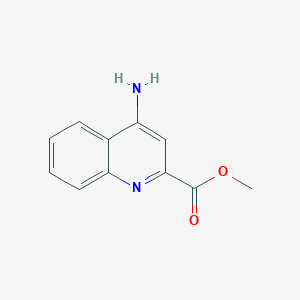
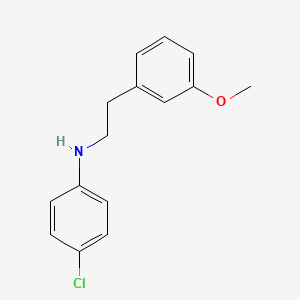
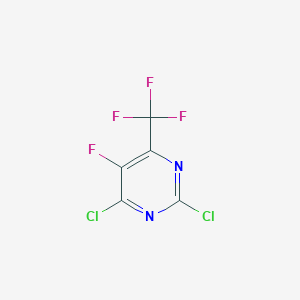

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole](/img/structure/B1626560.png)
![Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1626563.png)
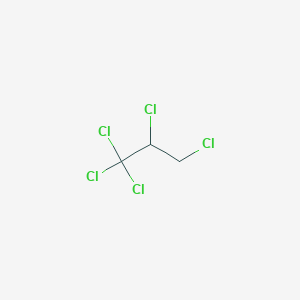
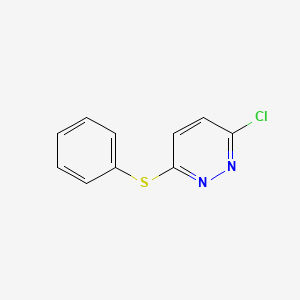
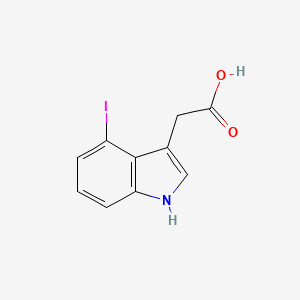
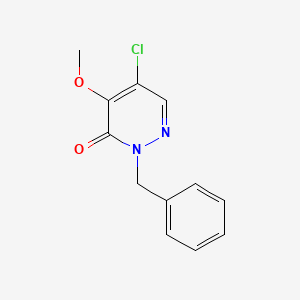
![(6As)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride](/img/structure/B1626570.png)
